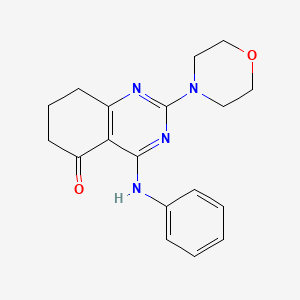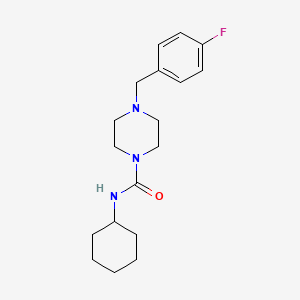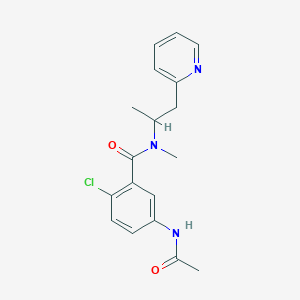![molecular formula C22H32N2O3 B5491632 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine, also known as JNJ-5207852, is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions.
Mecanismo De Acción
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the binding of nociceptin/orphanin FQ to its receptor, this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, stress, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a dose-dependent effect on pain perception in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. This compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway and the development of addiction. It has also been shown to reduce the severity of withdrawal symptoms in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for the specific modulation of this system without affecting other neurotransmitter systems. One limitation is the lack of clinical studies in humans, which limits the translation of preclinical findings to clinical applications.
Direcciones Futuras
For the study of 4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine include the investigation of its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and drug addiction. The development of more selective and potent compounds that target the nociceptin/orphanin FQ receptor may also lead to the discovery of novel therapeutic agents. The use of this compound in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of clinical studies in humans will be important for the translation of preclinical findings to clinical applications.
Conclusion
This compound is a synthetic compound that has been studied for its potential therapeutic effects in various medical conditions. It acts as a selective antagonist of the nociceptin/orphanin FQ receptor and has been shown to modulate the activity of various neurotransmitter systems. This compound has shown promising results in preclinical studies, but further research is needed to determine its clinical applications. The development of more selective and potent compounds, as well as clinical studies in humans, will be important for the translation of preclinical findings to clinical applications.
Métodos De Síntesis
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine can be synthesized through a multistep process that involves the reaction of several chemicals, including 4-methoxyphenylacetic acid, cyclopentylmagnesium bromide, and morpholine. The final product is obtained through a purification process that involves crystallization and recrystallization.
Aplicaciones Científicas De Investigación
4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine has been studied for its potential therapeutic effects in various medical conditions, including pain, anxiety, and depression. It has been shown to have a high affinity for the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and mood. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-8-6-18(7-9-20)22(10-2-3-11-22)21(25)24-12-4-5-19(17-24)23-13-15-27-16-14-23/h6-9,19H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLELOMTAIHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)



![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491583.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![N-methyl-1-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491597.png)
![N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea](/img/structure/B5491599.png)

![ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5491615.png)
![7-(4-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491616.png)
![10-(3-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5491622.png)
![1-[2-(3-methoxyphenyl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5491657.png)
![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)